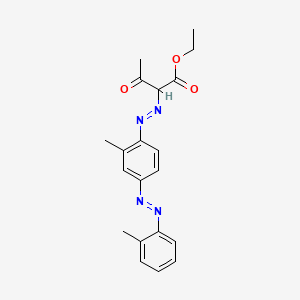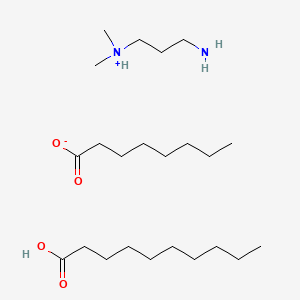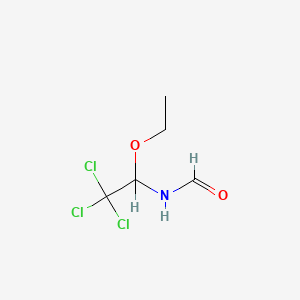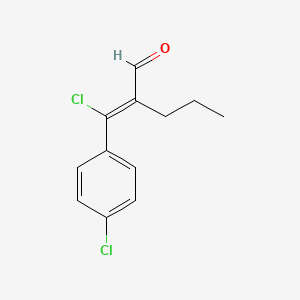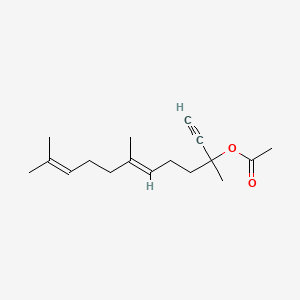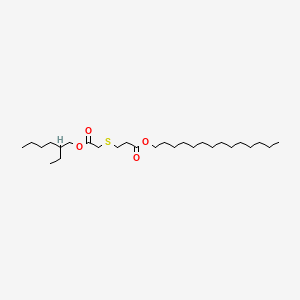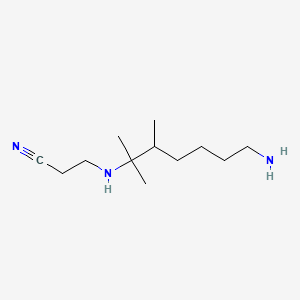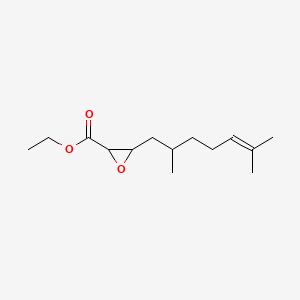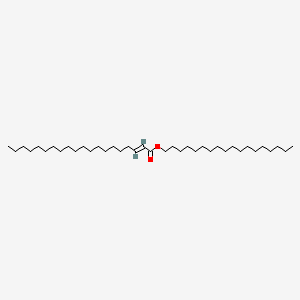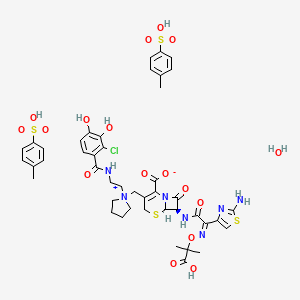
Cefiderocol ditosylate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefiderocol ditosylate monohydrate is a novel siderophore cephalosporin antibiotic. It is designed to combat multidrug-resistant Gram-negative bacterial infections. This compound is particularly effective against bacteria that have developed resistance to other antibiotics, including carbapenem-resistant strains . Cefiderocol works by forming a complex with extracellular free ferric iron, which facilitates its transport across the bacterial cell membrane, leading to bactericidal activity through inhibition of cell wall synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cefiderocol involves the incorporation of a catechol moiety on the C-3 side chain of the cephalosporin core. This unique structure allows it to chelate iron and mimic naturally occurring siderophore molecules . The synthetic route typically involves multiple steps, including the formation of the cephalosporin core, attachment of the catechol moiety, and subsequent purification processes.
Industrial Production Methods: Industrial production of cefiderocol ditosylate monohydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent temperature control, and advanced purification techniques to ensure the final product’s quality and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Cefiderocol undergoes various chemical reactions, including:
Chelation: Formation of a complex with ferric iron.
Hydrolysis: Stability against hydrolysis by β-lactamases.
Substitution: Reactions involving the substitution of functional groups on the cephalosporin core.
Common Reagents and Conditions:
Chelation: Ferric iron under physiological conditions.
Hydrolysis: Presence of β-lactamases.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed: The major product formed from these reactions is the active antibiotic complex that can effectively penetrate bacterial cells and inhibit cell wall synthesis .
Wissenschaftliche Forschungsanwendungen
Cefiderocol ditosylate monohydrate has a wide range of scientific research applications, including:
Wirkmechanismus
Cefiderocol exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound’s unique siderophore mechanism allows it to be actively transported into bacterial cells through iron channels. Once inside, it disrupts cell wall synthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Ceftazidime: Another cephalosporin antibiotic with a similar core structure but lacking the siderophore mechanism.
Cefepime: A cephalosporin with structural similarities but different pharmacokinetic properties.
Uniqueness of Cefiderocol: Cefiderocol’s uniqueness lies in its siderophore mechanism, which allows it to effectively target and penetrate multidrug-resistant Gram-negative bacteria. This mechanism provides enhanced stability against hydrolysis by β-lactamases, making it a valuable addition to the arsenal of antibiotics .
Eigenschaften
CAS-Nummer |
1883830-01-0 |
|---|---|
Molekularformel |
C44H52ClN7O17S4 |
Molekulargewicht |
1114.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C30H34ClN7O10S2.2C7H8O3S.H2O/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;2*1-6-2-4-7(5-3-6)11(8,9)10;/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);2*2-5H,1H3,(H,8,9,10);1H2/t20-,26-;;;/m1.../s1 |
InChI-Schlüssel |
FNRCOAIUGNUCMQ-PGQCXATESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


